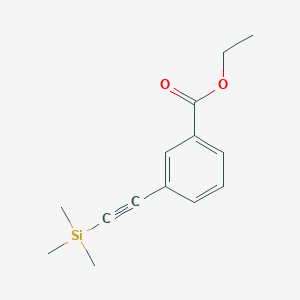










|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:13]([Si:15]([CH3:18])([CH3:17])[CH3:16])#[CH:14].C(NC(C)C)(C)C>C1COCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:16][Si:15]([C:13]#[C:14][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:18])[CH3:17] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1
|
|
Name
|
|
|
Quantity
|
644 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
929 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
cuprous iodide(I)
|
|
Quantity
|
16.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
123 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched by the addition of water
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel flash column chromatography (eluent: hexane/ethyl acetate=50/1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C(=O)OCC)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |